molecular formula C23H23N3O2 B2811756 N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 887887-25-4

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No. B2811756
CAS RN: 887887-25-4
M. Wt: 373.456
InChI Key: VWCNYNQGZBXBBF-UHFFFAOYSA-N
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Description

The compound “N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains two tetrahydronaphthalene groups, which are polycyclic aromatic hydrocarbons .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel tetrahydronaphthalene derivatives have been synthesized and investigated for their effects on proliferation and nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophage cells. Some compounds were found to decrease nitrite levels in a dose-dependent manner without exhibiting cytotoxic effects, highlighting their potential anti-inflammatory properties (Gurkan et al., 2011).

  • A series of oxadiazole-based anticancer agents have been designed and synthesized, showing potent anticancer activities against A549 human lung adenocarcinoma and C6 rat glioma cell lines. These compounds have shown to induce apoptosis, caspase-3 activation, and inhibit Akt and FAK, suggesting their mechanisms of action in cancer cell apoptosis (Altıntop et al., 2018).

Mechanism of Action and Therapeutic Potential

  • Apoptotic effects of some tetrahydronaphthalene derivatives on K562 human chronic myelogenous leukemia cell line were studied, revealing that certain compounds induced apoptosis through caspase 3 activation and modulation of Bax/Bcl-2 ratio, suggesting their potential as therapeutic agents in leukemia treatment (Koç et al., 2017).

Antimicrobial and Antifungal Activities

  • Novel retinoidal monocationic benzimidazoles, structurally related to tetrahydronaphthalene, were synthesized and shown potent antimicrobial and antifungal activities against various strains including S. aureus and C. albicans. This demonstrates the potential of these compounds in antimicrobial therapy (Ateş-Alagöz et al., 2006).

Pharmacokinetics and Molecular Docking Studies

  • Investigation into the pharmacological evaluation of N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives as glycogen phosphorylase inhibitors highlighted the importance of structural modifications for enhancing biological activity and provided insights into the potential therapeutic applications for diabetes management (Onda et al., 2008).

properties

IUPAC Name

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-21(19-11-9-15-5-1-3-7-17(15)13-19)24-23-26-25-22(28-23)20-12-10-16-6-2-4-8-18(16)14-20/h9-14H,1-8H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCNYNQGZBXBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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